molecular formula C7H17N B086682 1,3-Dimethylpentylamine CAS No. 105-41-9

1,3-Dimethylpentylamine

Cat. No. B086682
CAS RN: 105-41-9
M. Wt: 115.22 g/mol
InChI Key: YAHRDLICUYEDAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 1,3-Dimethylpentylamine often involves complex chemical reactions, including the use of arylamine-type molecules. For example, the synthesis and characteristics of triphenylamine, a molecule with some similarities to 1,3-Dimethylpentylamine, have been discussed extensively. Different methods and mechanisms for the production of these molecules have been presented, highlighting the role of high-performance liquid chromatography (HPLC) in their analysis and purification processes (Manifar & Rohani, 2008).

Molecular Structure Analysis

The molecular structure of compounds like 1,3-Dimethylpentylamine is pivotal in determining their physical and chemical properties. Although specific studies on 1,3-Dimethylpentylamine's molecular structure are scarce, research on related compounds provides insight into how the structure influences their behavior. For instance, the structural analysis of aminoethylcysteine ketimine decarboxylated dimer reveals its antioxidant properties and reactivity against oxygen and nitrogen reactive species, suggesting similar potential characteristics for 1,3-Dimethylpentylamine (Macone et al., 2011).

Chemical Reactions and Properties

The chemical reactions involving 1,3-Dimethylpentylamine and its derivatives can be complex, involving multiple pathways and mechanisms. For example, the formation and destruction of N-nitrosodimethylamine in water provide insights into the kinetic and mechanistic aspects of reactions that could be relevant to 1,3-Dimethylpentylamine. This includes the interactions with various disinfectants and the rate constants for these reactions, which are crucial for understanding the chemical behavior of similar compounds (Sharma, 2012).

Physical Properties Analysis

The physical properties of a compound like 1,3-Dimethylpentylamine are influenced by its molecular structure. These properties include solubility, boiling and melting points, and vapor pressure. Research on similar compounds, such as xylan derivatives, helps elucidate how structural variations can affect these physical properties, offering potential insights into the behavior of 1,3-Dimethylpentylamine in various conditions (Petzold-Welcke et al., 2014).

Chemical Properties Analysis

The chemical properties of 1,3-Dimethylpentylamine, including reactivity, stability, and degradation pathways, are essential for its application in various fields. Studies on the synthesis and characterization of arsenic compounds, for example, provide a framework for understanding the synthesis, stability, and reactivity of similar organic compounds. These insights are crucial for the development and application of 1,3-Dimethylpentylamine in scientific and industrial contexts (Cullen et al., 2016).

Scientific Research Applications

1,3-Dimethylpentylamine is a simple straight-chain aliphatic sympathomimetic amine . It was used as a nasal decongestant between 1948 and 1983 . After these substances were banned, it reappeared in both dietary supplements as a substitute for ephedrine, and in party pills as an alternative to 3,4-methylenedioxymethamphetamine and/or 1-benzylpiperazine .

  • Nasal Decongestant

    • 1,3-DMAA was originally marketed as an inhaled nasal decongestant .
    • It was used for this purpose from 1948 until it was voluntarily withdrawn from the market in the 1980s .
    • The method of application was through inhalation .
  • Dietary Supplements

    • 1,3-DMAA has been used in dietary supplements for weight loss in obesity .
    • It is often found in food supplements for athletes at dosages of 25-65 mg .
    • Despite the efforts of regulating agencies, it has been reported that 1,3-DMAA is still found in dietary supplements .
  • Performance Enhancer

    • It has been used as an athletic muscle performance enhancer .
    • In a study carried out in Mainz, Germany, it was found that from among those using pre-workout boosters, 20.5% of them procured products specifically containing 1,3-DMAA or similar substances .
  • Party Pills

    • 1,3-DMAA could also be found in the form of party pills, with reported dosages of between 50 and 300 mg of 1,3-DMAA per pill .
  • Appetite Inhibitor

    • 1,3-DMAA has been used as an appetite inhibitor .
    • This application is often found in weight loss supplements .
  • Clinical and Forensic Relevance

    • 1,3-DMAA has clinical and forensic relevance .
    • It has been identified in doping controls .
    • The objective of some research work is to review both the clinical and forensic aspects of 1,3-DMAA .
  • Pharmaceutical Industry

    • The pharmaceutical industry had a strong interest in compounds in this class as nasal decongestants in the early 20th century .
    • This led to 1,3-DMAA and four other similar compounds being brought to market for that use .
  • Potential Pharmacological Effects

    • Research has suggested that 1,3-DMAA may have anti-inflammatory, antioxidant, and anti-bacterial properties .
    • More research is needed to confirm these effects and understand their implications .

Safety And Hazards

1,3-Dimethylpentylamine can raise blood pressure and lead to cardiovascular problems ranging from shortness of breath and tightening in the chest to heart attack . The FDA considers any dietary supplement containing DMBA to be “adulterated” and its use has been linked to several reports of serious, life-threatening side effects .

properties

IUPAC Name

4-methylhexan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-4-6(2)5-7(3)8/h6-7H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHRDLICUYEDAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861715
Record name 4-Methyl-2-hexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

132.5 °C
Record name 1,3-Dimethylamylamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Slightly soluble in water; very soluble in ethanol, ether, chloroform and dilute acid
Record name 1,3-Dimethylamylamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.7655 g/cu cm at 20 °C
Record name 1,3-Dimethylamylamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Physiology studies of the compound in the 1940s and 1950s demonstrated its sympathomimetic physiological effects that mimic the action of epinephrine with both peripheral sympathetic neuron and central nervous system effects. These include increases in blood pressure due to the constriction of peripheral blood vessels, increased heart rate due to cardiac stimulation and increased blood sugar levels.
Record name 1,3-Dimethylamylamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

1,3-Dimethylpentylamine

Color/Form

Liquid

CAS RN

105-41-9
Record name 1,3-Dimethylamylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylhexaneamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dimethylpentylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1106
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-2-hexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethylpentylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.997
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLHEXANEAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X49C572YQO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,3-Dimethylamylamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dimethylpentylamine
Reactant of Route 2
Reactant of Route 2
1,3-Dimethylpentylamine
Reactant of Route 3
1,3-Dimethylpentylamine
Reactant of Route 4
Reactant of Route 4
1,3-Dimethylpentylamine
Reactant of Route 5
1,3-Dimethylpentylamine
Reactant of Route 6
1,3-Dimethylpentylamine

Citations

For This Compound
73
Citations
Y Zhang, RM Woods, ZS Breitbach… - Drug testing and …, 2012 - Wiley Online Library
1,3‐Dimethylamylamine (DMAA) is a stimulant existing in various pre‐workout supplements and often labelled as part of geranium plants. The safety and origin of DMAA in these …
A Lisi, N Hasick, R Kazlauskas… - Drug testing and …, 2011 - Wiley Online Library
A number of supplements are now available which are sold as fat burners or pre‐workout boosters and contain stimulants which are banned in sport. Many contain methylhexaneamine …
N Ramezani, ME Moghadam, M Behzad… - Spectrochimica Acta Part …, 2021 - Elsevier
3-Dimethylpentylamine (Geranamine) with a similar structure to amphetamine has been used as an athletic performance promoter (doping agent) and also as an indirect …
Number of citations: 8 www.sciencedirect.com
SC Zhao, YY Yan, Y Zhang, XR Dong… - Applied Mechanics …, 2017 - Trans Tech Publ
The aim of this paper was to establish a gas chromatography (GC) method for the determination of 4-amino-2-methylpentane and validate the methodology. The gas chromatography …
Number of citations: 2 www.scientific.net
M Dunn - International Journal of Drug Policy, 2017 - Elsevier
In June 2012 DMAA (1,3-dimethylamylamine), an ephedrine-like vasoconstricting substance which had been included in many popular sports supplements, became a scheduled …
Number of citations: 13 www.sciencedirect.com
P Gee, C Tallon, N Long, G Moore, R Boet… - Annals of emergency …, 2012 - Elsevier
Dimethylamylamine (DMAA) was a forgotten pharmaceutical that was patented in 1944 as a nasal decongestant. DMAA has recently gained popularity as a dietary supplement, with …
Number of citations: 87 www.sciencedirect.com
PN Whitehead, BK Schilling… - Nutrition and …, 2012 - journals.sagepub.com
Background 1,3-dimethylamylamine is a commonly used ingredient within dietary supplements. Our prior work with this agent indicates a transient increase in blood pressure (systolic in …
Number of citations: 25 journals.sagepub.com
TB Smith, BA Staub, GM Natarajan… - Texas Heart …, 2014 - meridian.allenpress.com
We describe the case of a previously healthy 22-year-old man who presented with anginal chest pain and was diagnosed with a non-ST-elevation myocardial infarction. For 3 weeks, he …
Number of citations: 42 meridian.allenpress.com
SJ Marin, K Doyle, A Chang… - Journal of Analytical …, 2016 - academic.oup.com
Some amphetamine (AMP) and ecstacy (MDMA) urine immunoassay (IA) kits are prone to false-positive results due to poor specificity of the antibody. We employed two techniques, high…
Number of citations: 28 academic.oup.com
MB Forrester - Human & experimental toxicology, 2013 - journals.sagepub.com
1,3-Dimethylamylamine (DMAA) is an ingredient in a number of weight loss and exercise performance enhancing products. However, information on the safety of DMAA-containing …
Number of citations: 31 journals.sagepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.